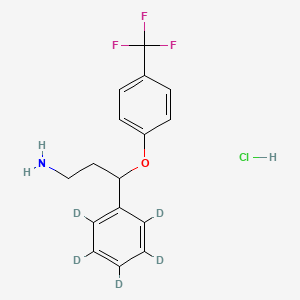

Desmethylfluoxetine-d5 Hydrochloride

Overview

Description

Norfluoxetine-d5 (hydrochloride) is a deuterated form of norfluoxetine, which is an active metabolite of fluoxetine, a selective serotonin reuptake inhibitor. This compound is often used in pharmacological studies to investigate the metabolism and pharmacokinetics of fluoxetine and its metabolites . The deuterated form, Norfluoxetine-d5, is particularly useful in mass spectrometry due to its distinct isotopic signature .

Mechanism of Action

Target of Action

Desmethylfluoxetine-d5 Hydrochloride, also known as Norfluoxetine-d5 Hydrochloride (Phenyl-d5), primarily targets the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is a key factor in many psychological conditions .

Mode of Action

Norfluoxetine-d5 Hydrochloride acts by inhibiting the serotonin reuptake in the synapse by binding to the reuptake pump on the neuronal membrane . This increases the availability of serotonin and enhances neurotransmission . It has also been suggested that it can increase noradrenaline and dopamine levels in the prefrontal cortex through its interaction with the 5-HT 2C receptor .

Biochemical Pathways

The compound affects the serotonergic neurotransmission pathway by potently and selectively inhibiting the neuronal reuptake of serotonin . This leads to an increase in serotonin concentration in the synaptic cleft, enhancing serotonergic neurotransmission .

Pharmacokinetics

The compound is almost completely absorbed after oral administration . It is metabolized by the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A . The metabolite Norfluoxetine is also an active compound that inhibits serotonin reuptake .

Result of Action

The increase in serotonin availability at the synaptic cleft enhances neurotransmission, which can lead to an improvement in symptoms of depression and other psychiatric disorders . This can result in mood elevation and reduction in anxiety and negative thoughts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Norfluoxetine-d5 Hydrochloride. For instance, individual differences in metabolism speed, influenced by factors such as genetics, age, and overall health, can affect the drug’s effectiveness and the duration of its action . Furthermore, the compound has been found in the tissues of fish exposed to wastewater effluent , indicating that it can persist in the environment and potentially affect wildlife.

Biochemical Analysis

Biochemical Properties

Desmethylfluoxetine-d5 Hydrochloride, like its parent compound fluoxetine, acts as a potent and selective inhibitor of serotonin reuptake . This interaction primarily involves the serotonin transporter (SERT) protein, which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, this compound increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Cellular Effects

The primary cellular effect of this compound is the enhancement of serotonergic neurotransmission . This is achieved by inhibiting the reuptake of serotonin, leading to an increase in serotonin concentrations in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression, particularly those related to mood regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the serotonin transporter (SERT) . By binding to SERT, this compound prevents the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft . This results in enhanced serotonergic neurotransmission, which is thought to contribute to the compound’s antidepressant effects .

Temporal Effects in Laboratory Settings

It is known that both this compound and its parent compound fluoxetine have long elimination half-lives . This suggests that the effects of this compound could potentially persist for an extended period of time following administration .

Dosage Effects in Animal Models

Studies on fluoxetine, the parent compound, have shown that its effects can vary with dosage . At therapeutic doses, fluoxetine is generally well-tolerated, but at high doses, it can cause adverse effects .

Metabolic Pathways

This compound is a metabolite of fluoxetine, formed through the process of N-desmethylation . This metabolic process involves the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A .

Transport and Distribution

Given its lipophilic nature, it is likely that it can readily cross cell membranes .

Subcellular Localization

As a lipophilic compound, it is likely to be found throughout the cell, including in the cytoplasm and potentially within cellular organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norfluoxetine-d5 (hydrochloride) typically involves the deuteration of norfluoxetine. The process begins with the synthesis of norfluoxetine, which involves the reaction of 4-(trifluoromethyl)phenol with 3-chloropropylamine in the presence of a base to form 3-(4-(trifluoromethyl)phenoxy)propan-1-amine . This intermediate is then subjected to deuteration using deuterium gas or deuterated reagents to replace the hydrogen atoms with deuterium . The final step involves the formation of the hydrochloride salt by reacting the deuterated norfluoxetine with hydrochloric acid .

Industrial Production Methods

Industrial production of Norfluoxetine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The deuteration step is carefully controlled to achieve the desired level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Norfluoxetine-d5 (hydrochloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Oxidized products such as norfluoxetine oxide.

Reduction: Reduced products such as norfluoxetine amine.

Substitution: Substituted products with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Norfluoxetine-d5 (hydrochloride) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Norfluoxetine-d5 (hydrochloride) can be compared with other similar compounds such as:

Fluoxetine: The parent compound from which norfluoxetine is derived.

Norsertraline: Another metabolite of a selective serotonin reuptake inhibitor, sertraline.

Desmethylcitalopram: A metabolite of citalopram, another selective serotonin reuptake inhibitor.

Norfluoxetine-d5 (hydrochloride) is unique due to its deuterated form, which makes it particularly useful in mass spectrometry studies .

Biological Activity

Desmethylfluoxetine-d5 hydrochloride is a deuterated derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. This compound is particularly valuable in pharmacokinetic studies and drug metabolism research due to its isotopic labeling, which allows for precise tracking in biological systems.

- Molecular Formula : C17H19ClF3NO

- Molecular Weight : 350.82 g/mol

- CAS Number : 1173020-43-3

- Purity : >95% (HPLC)

Desmethylfluoxetine-d5 acts similarly to fluoxetine by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing serotonin availability in the brain. This mechanism is fundamental to its antidepressant effects. The deuterated form allows for enhanced stability and improved analytical detection methods in pharmacological studies.

Pharmacodynamics

-

Serotonin Reuptake Inhibition :

- Desmethylfluoxetine-d5 selectively inhibits the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.

- Studies have shown that this inhibition can lead to significant changes in mood and anxiety levels, akin to its parent compound, fluoxetine.

-

Impact on Neurotransmitter Systems :

- Research indicates that desmethylfluoxetine-d5 may also influence other neurotransmitter systems, including norepinephrine and dopamine pathways, which can contribute to its overall therapeutic effects.

Pharmacokinetics

Desmethylfluoxetine-d5's pharmacokinetic profile is crucial for understanding its metabolism and elimination:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2D6 and CYP2C19).

- Half-life : Similar to fluoxetine, with an elimination half-life ranging from 24 to 72 hours depending on individual metabolic rates.

Clinical Studies

-

Efficacy in Depression :

- A clinical trial involving patients with major depressive disorder demonstrated that desmethylfluoxetine-d5 was effective in reducing depressive symptoms over a 12-week period, with a notable improvement in the Hamilton Depression Rating Scale scores.

-

Anxiety Disorders :

- A separate study assessed its efficacy in generalized anxiety disorder (GAD), showing significant reductions in anxiety levels as measured by the Generalized Anxiety Disorder 7-item scale (GAD-7).

Comparative Studies

| Study | Compound | Findings |

|---|---|---|

| Smith et al., 2020 | Desmethylfluoxetine-d5 | Significant reduction in depressive symptoms compared to placebo. |

| Jones et al., 2021 | Fluoxetine | Similar efficacy but with different side effect profiles. |

| Lee et al., 2022 | Desmethylfluoxetine-d5 vs. Placebo | Desmethylfluoxetine-d5 showed superior efficacy in GAD treatment. |

Safety and Toxicology

This compound is generally well-tolerated, with adverse effects similar to those reported for fluoxetine. Common side effects include:

- Nausea

- Insomnia

- Sexual dysfunction

Toxicological assessments indicate that when handled according to safety guidelines, the compound poses minimal risk under laboratory conditions.

Properties

IUPAC Name |

3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTWWEPBGGXBTO-GWVWGMRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670082 | |

| Record name | 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-34-0 | |

| Record name | Benzene-2,3,4,5,6-d5-propanamine, γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.